7-Methyloctahydropyrazino[2,1-c][1,4]oxazine
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Overview
Description
7-Methyloctahydropyrazino[2,1-c][1,4]oxazine is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyloctahydropyrazino[2,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxazine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7-Methyloctahydropyrazino[2,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties and reactivity.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazine derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups into the molecule, potentially enhancing its properties for specific applications.
Scientific Research Applications
7-Methyloctahydropyrazino[2,1-c][1,4]oxazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-Methyloctahydropyrazino[2,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyloctahydropyrazino[2,1-c][1,4]oxazine include other oxazine derivatives and heterocyclic compounds with fused ring systems. Examples include:
- 4H-Benzo[d][1,3]oxazine
- 1,4-Oxazine
Uniqueness
This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the fused system. This structural feature can impart distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
7-Methyloctahydropyrazino[2,1-c][1,4]oxazine is a heterocyclic compound characterized by its unique structural arrangement, which includes a pyrazino ring fused with an oxazine moiety. This compound has garnered attention due to its potential biological activity and therapeutic applications. The molecular formula for this compound is C8H16N2O with a molar mass of approximately 156.23 g/mol .
The compound exhibits distinct chemical reactivity, including the ability to undergo nucleophilic substitutions and electrophilic additions typical of oxazine derivatives. Its unique methyl substitution pattern on the octahydropyrazine ring significantly influences its pharmacological profile, potentially altering interactions with biological targets .
Preliminary studies suggest that this compound may interact with various biological targets such as enzymes and receptors involved in cell signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic efficacy .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Initial investigations indicate potential antimicrobial properties, although specific mechanisms remain to be fully characterized.
- Cytotoxicity : Studies have shown varying levels of cytotoxic effects on different cancer cell lines, suggesting a need for further exploration into its anti-cancer potential.
- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, warranting further research into its application in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial. The following table outlines key features of related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Octahydropyrazino[2,1-c][1,4]oxazine | C8H16N2O | Lacks methyl substitution; may exhibit different biological properties. |
3-Methyl-3-octahydropyrazino[2,1-c][1,4]oxazine | C9H18N2O | Additional methyl group; potentially enhanced lipophilicity. |
7-Hydroxyoctahydropyrazino[2,1-c][1,4]oxazine | C8H17N2O2 | Hydroxyl group introduces polar character; may affect solubility and reactivity. |
This table illustrates how the specific methyl substitution in this compound could influence its interaction with biological systems compared to other derivatives .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C8H16N2O/c1-7-5-10-2-3-11-6-8(10)4-9-7/h7-9H,2-6H2,1H3 |
InChI Key |
WCRSYQVCIQHCHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2CCOCC2CN1 |
Origin of Product |
United States |
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